Betalamic acid
Overview
Description
Betalamic acid is a key constituent of betalains, which are water-soluble pigments found in plants of the order Caryophyllales and certain fungi. Betalains are divided into two subclasses: betacyanins (reddish to violet pigments) and betaxanthins (yellow to orange pigments). The type of substituent on this compound determines the class of betalains. This compound itself is a chromophore due to its conjugated double bonds, which contribute to the vibrant colors of betalains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betalamic acid can be synthesized through a multi-step process. One common method involves the hydroxylation of tyrosine to form L-DOPA, followed by the action of the enzyme DOPA dioxygenase (DODA) which leads to the formation of this compound. This process involves spontaneous cyclization .
Industrial Production Methods: Industrial production of this compound often involves the extraction of betalains from natural sources such as beetroot (Beta vulgaris). The extraction process can be optimized using deep eutectic solvents, which enhance the stability and yield of betalains . These solvents are prepared using magnesium chloride hexahydrate and urea in specific molar proportions .
Chemical Reactions Analysis
Types of Reactions: Betalamic acid undergoes various chemical reactions, including condensation, oxidation, and conjugation. It condenses spontaneously with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) to form betacyanins or with amino acids to form betaxanthins .
Common Reagents and Conditions:
Condensation: this compound reacts with cyclo-DOPA or amino acids under mild conditions to form betacyanins and betaxanthins, respectively.
Conjugation: this compound can conjugate with various amines, forming different derivatives with unique properties.
Major Products:
Betacyanins: Formed by the condensation of this compound with cyclo-DOPA.
Betaxanthins: Formed by the condensation of this compound with amino acids or amines.
Scientific Research Applications
Betalamic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as natural colorants in food and cosmetic industries due to their vibrant colors and stability.
Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments for various industrial applications.
Mechanism of Action
Betalamic acid exerts its effects primarily through its antioxidant properties. The 1,7-diazaheptamethinium scaffold of this compound promotes radical-scavenging activities, involving proton-coupled electron transfer. This mechanism helps in neutralizing free radicals and reducing oxidative stress in biological systems . Additionally, this compound can form conjugates with proteins, enhancing their stability and functionality .
Comparison with Similar Compounds
Betalamic acid is unique due to its role as a chromophore in betalains. Similar compounds include:
Anthocyanins: Water-soluble pigments found in plants, responsible for red, purple, and blue colors.
Carotenoids: Fat-soluble pigments that provide yellow, orange, and red colors in plants.
This compound stands out due to its ability to form a wide range of derivatives with diverse applications in various fields.
Properties
IUPAC Name |
(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKULBMDMPFLH-FSRBREEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317375 | |
Record name | Betalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18766-66-0 | |
Record name | Betalamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18766-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betalamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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